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molecular formula C9H13N B1308099 3-Methyl-4-propyl-pyridine CAS No. 3478-72-6

3-Methyl-4-propyl-pyridine

Cat. No. B1308099
M. Wt: 135.21 g/mol
InChI Key: BEBMSCLUBWVGGA-UHFFFAOYSA-N
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Patent
US04161598

Procedure details

A solution of benzyl iodide in acetone was prepared from benzyl chloride (823 g.) and sodium iodide (975 g.). 3-Methyl-4-propylpyridine (879 g.) was added and the mixture was stirred at room temperature. Crystallization of the product from acetone-isopropyl acetate afforded 1-benzyl-3-methyl-4-propylpyridinium iodide in two crops (1334 g. and 162 g.), which melted at 94°-95° C.
Quantity
823 g
Type
reactant
Reaction Step One
Quantity
975 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[I-:9].[Na+].[CH3:11][C:12]1[CH:13]=[N:14][CH:15]=[CH:16][C:17]=1[CH2:18][CH2:19][CH3:20]>CC(C)=O>[CH2:1]([I:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[I-:9].[CH2:1]([N+:14]1[CH:15]=[CH:16][C:17]([CH2:18][CH2:19][CH3:20])=[C:12]([CH3:11])[CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
823 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
975 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
879 g
Type
reactant
Smiles
CC=1C=NC=CC1CCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Crystallization of the product from acetone-isopropyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)I
Name
Type
product
Smiles
[I-].C(C1=CC=CC=C1)[N+]1=CC(=C(C=C1)CCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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